3-(But-3-en-1-yl)-1-methyl-1H-indole
Overview
Description
3-(But-3-en-1-yl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are significant in various biological processes. The structure of this compound consists of an indole core substituted with a but-3-en-1-yl group at the 3-position and a methyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-1-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with but-3-en-1-yl bromide. The reaction typically proceeds in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents and bases might be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions
Reduction: H₂, Pd/C, room temperature to elevated temperatures
Substitution: Br₂, Cl₂, HNO₃, often in the presence of a catalyst or under controlled temperature conditions
Major Products
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Saturated derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
3-(But-3-en-1-yl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole core is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the but-3-en-1-yl group, making it less reactive in certain chemical reactions.
3-(But-3-en-1-yl)indole: Similar structure but without the methyl group on the nitrogen, which can affect its chemical properties and reactivity.
3-(But-3-en-1-yl)-1H-indole: Similar but lacks the methyl group, influencing its biological activity and solubility.
Uniqueness
3-(But-3-en-1-yl)-1-methyl-1H-indole is unique due to the presence of both the but-3-en-1-yl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity in synthetic applications and its potential efficacy in biological systems.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
3-but-3-enyl-1-methylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-4-7-11-10-14(2)13-9-6-5-8-12(11)13/h3,5-6,8-10H,1,4,7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROIQBIWVAYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592655 | |
Record name | 3-(But-3-en-1-yl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294863-12-0 | |
Record name | 3-(But-3-en-1-yl)-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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